3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (CMPP) is a heterocyclic organic compound that has recently been studied for its potential applications in organic synthesis and medicinal chemistry. CMPP is a cyclic compound composed of four fused rings of carbon and nitrogen atoms, and contains a chloromethyl group. CMPP is a versatile compound that can be used as a building block for the synthesis of a variety of organic compounds, as well as a potential drug candidate.
Scientific Research Applications
Synthesis and Functionalization
- New Flexible Synthesis of Pyrazoles : A study describes the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3, including 3-(chloromethyl)pyrazoles. These compounds serve as precursors for further chemical modifications, leading to the development of ligands with potential applications in catalysis and material science due to their unique binding properties (Grotjahn et al., 2002).
Applications in Heterocyclic Chemistry
- Heterocyclic Analogues Synthesis : Research on the synthesis of heterocyclic analogues of xanthone showcases the utility of 3-(chloromethyl)pyrazoles in constructing complex heterocyclic structures. These compounds are synthesized through reactions with various halopyridinecarbonyl chlorides, leading to pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, indicating their potential in developing pharmacologically active molecules (Eller et al., 2006).
Catalysis and Ligand Design
- Catalytic Applications and Ligand Design : The synthesis of 3-(chloromethyl)pyrazoles and their subsequent conversion into ligands with thioether or phosphine side chains highlight their significance in catalysis. By attaching ligating side chains to a ring carbon rather than a nitrogen, these compounds facilitate novel catalytic processes and ligand designs for metal coordination, expanding the toolkit available for chemists in catalysis and synthesis (Grotjahn et al., 2002).
properties
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHGWMQZXSNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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